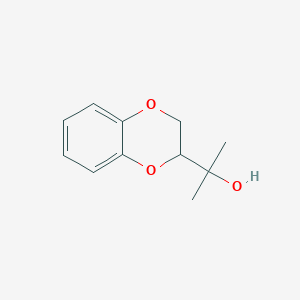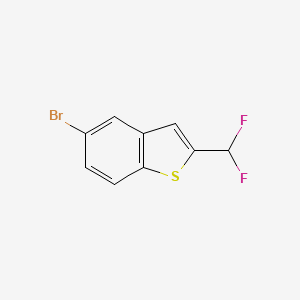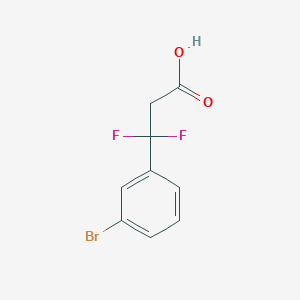
ethyl 5-amino-3-methyl-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 5-amino-3-methyl-1H-indole-2-carboxylate, also known as 5-AMICA, is an indole-based compound that has been used in a variety of scientific research applications. It is a derivative of indole-2-carboxylic acid, and it is synthesized through the condensation of ethyl-5-amino-3-methyl-1H-indole-2-carboxylate with ethyl chloroformate. 5-AMICA has been used in a variety of biochemical and physiological studies, and it has been found to possess a number of advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
1. Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin
Ethyl 5-amino-3-methyl-1H-indole-2-carboxylate derivatives have been synthesized as deaza-analogues of the bis-indole alkaloid topsentin. However, their screening against a panel of human tumor cell lines showed no significant activity, except for one compound showing moderate activity against certain cancer sub-panels (Carbone et al., 2013).
2. Inhibitors of Human 5-Lipoxygenase
Ethyl 5-amino-3-methyl-1H-indole-2-carboxylate has been used in the structural optimization of compounds acting as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammation and allergic disorders. These compounds demonstrated significant effectiveness in inhibiting 5-lipoxygenase activity in human neutrophils and recombinant human 5-LO (Karg et al., 2009).
3. Anti-Hepatitis B Virus Activities
Derivatives of ethyl 5-amino-3-methyl-1H-indole-2-carboxylate have been investigated for their anti-hepatitis B virus (HBV) activities. Among the synthesized compounds, one specific derivative exhibited significant anti-HBV activity, more potent than the positive control lamivudine (Zhao et al., 2006).
4. Cytotoxicity and Antimicrobial Activities
Some derivatives of ethyl 5-amino-3-methyl-1H-indole-2-carboxylate have been studied for their cytotoxicity against cancer cell lines and antimicrobial activities against Gram-positive and Gram-negative bacteria. One amine derivative displayed potent biological activity in these tests (Phutdhawong et al., 2019).
Propiedades
IUPAC Name |
ethyl 5-amino-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLPTNVCVSBQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-3-methyl-1h-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)




![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)





